
(Z)-2-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)-N'-hydroxyacetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)-N’-hydroxyacetimidamide is a synthetic organic compound characterized by its unique azetidine ring structure and the presence of trifluoromethyl and ethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)-N’-hydroxyacetimidamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an electrophile.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Ethoxy Group Addition: The ethoxy group can be added via an etherification reaction using an alcohol and an appropriate leaving group.
Formation of the Hydroxyacetimidamide Moiety: This step involves the reaction of the azetidine intermediate with hydroxylamine and an acylating agent to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the azetidine ring or the hydroxyacetimidamide moiety, potentially leading to ring-opening or amine formation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biology and Medicine:
Drug Development: The compound’s potential bioactivity makes it a candidate for drug discovery, particularly in the development of enzyme inhibitors or receptor modulators.
Biochemical Research: It can be used as a probe to study biochemical pathways and molecular interactions.
Industry:
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
Mécanisme D'action
The mechanism of action of (Z)-2-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.
Comparaison Avec Des Composés Similaires
(Z)-2-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)-N’-hydroxyacetamide: Similar structure but lacks the imidamide moiety.
(Z)-2-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)-N’-hydroxypropionamide: Similar structure with a different acyl group.
Uniqueness:
Structural Features: The presence of both the trifluoromethyl and ethoxy groups in the azetidine ring, along with the hydroxyacetimidamide moiety, makes this compound unique.
Reactivity: The combination of functional groups provides a diverse range of chemical reactivity, making it versatile for various applications.
Propriétés
Formule moléculaire |
C8H14F3N3O2 |
|---|---|
Poids moléculaire |
241.21 g/mol |
Nom IUPAC |
2-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H14F3N3O2/c1-2-16-7(8(9,10)11)4-14(5-7)3-6(12)13-15/h15H,2-5H2,1H3,(H2,12,13) |
Clé InChI |
MTIHITMCVSJLTI-UHFFFAOYSA-N |
SMILES isomérique |
CCOC1(CN(C1)C/C(=N/O)/N)C(F)(F)F |
SMILES canonique |
CCOC1(CN(C1)CC(=NO)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


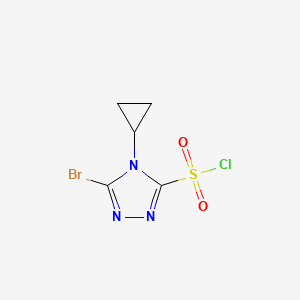
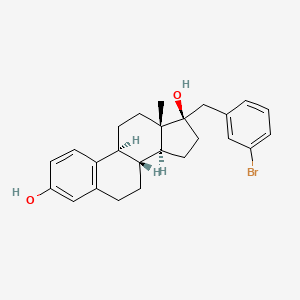
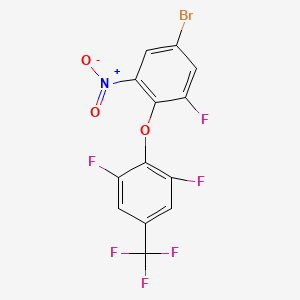
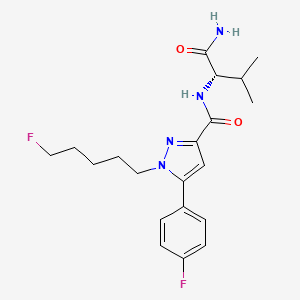
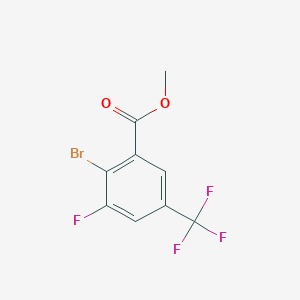
![2-[[4-(2-Chloropropanoyl)phenyl]methyl]cyclopentan-1-one](/img/structure/B13428843.png)
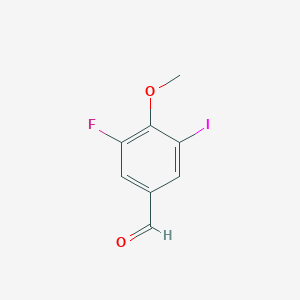

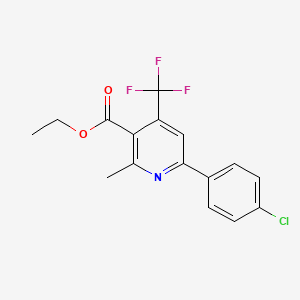
![1-[(2R,3S,4S,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13428872.png)
![7-Fluorobenzo[b]thiophene-6-carbaldehyde](/img/structure/B13428879.png)
![1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B13428890.png)
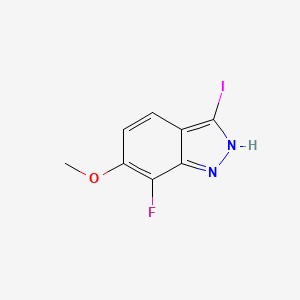
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B13428898.png)
